[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol
Description
[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol: is an organic compound that features a bromobenzyl group attached to an indole core
Properties
Molecular Formula |
C17H16BrNO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
[1-[(4-bromophenyl)methyl]-2-methylindol-3-yl]methanol |
InChI |
InChI=1S/C17H16BrNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,20H,10-11H2,1H3 |
InChI Key |
TYOOQLRVVFFUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol typically involves multi-step organic reactions. One common method includes the bromination of benzyl alcohol followed by a Friedel-Crafts alkylation to introduce the indole moiety. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of [1-(benzyl)-2-methyl-1H-indol-3-yl]methanol.
Substitution: Formation of [1-(4-aminobenzyl)-2-methyl-1H-indol-3-yl]methanol or [1-(4-thiobenzyl)-2-methyl-1H-indol-3-yl]methanol.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential pharmaceutical applications.
Biology: In biological research, it can be used as a probe to study the interactions of indole-based compounds with biological targets such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- [1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
- [1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol
- [1-(4-methylbenzyl)-2-methyl-1H-indol-3-yl]methanol
Comparison: Compared to its analogs, [1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methanol exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding interactions, making it distinct in terms of its chemical and biological behavior.
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